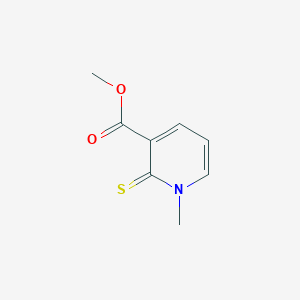

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-2-sulfanylidenepyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-9-5-3-4-6(7(9)12)8(10)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBUKNMIVNXZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=S)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a thioxo compound in the presence of a methylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methyl and thioxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Thioxo vs. Oxo : The thioxo group in the target compound increases molecular weight by ~30 g/mol compared to the oxo analog (CAS 10128-91-3). Thioxo derivatives exhibit greater leaving-group ability, facilitating alkylation and cyclization reactions .

- Aryl Substitution : Compounds like 937602-50-1 demonstrate how bulky aryl groups (e.g., trifluoromethylbenzyl) can enhance lipophilicity, impacting pharmacokinetics .

2.3. Physicochemical Properties

- Melting Points : The parent oxo compound (CAS 10128-91-3) melts at 115–118°C, while the target compound’s melting point is unreported but expected to be higher due to increased molecular weight and sulfur’s polarizability .

- Solubility : Thioxo derivatives are generally less polar than oxo analogs, reducing water solubility but improving organic solvent compatibility .

Biological Activity

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate (CAS Number: 86051-22-1) is a heterocyclic compound characterized by its unique structure, which includes a thioxo group and a pyridine ring. This combination imparts distinctive electronic and steric properties that contribute to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

IUPAC Name: Methyl 1-methyl-2-sulfanylidenepyridine-3-carboxylate

Molecular Formula: C8H9NO2S

Molecular Weight: 185.23 g/mol

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The thioxo group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This property is crucial for compounds designed to modulate enzyme functions in metabolic pathways.

- Receptor Interaction: The pyridine ring can engage in π-π stacking interactions and hydrogen bonding with receptors, influencing the compound's binding affinity and specificity.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties by inhibiting the growth of certain bacteria and fungi, likely through enzyme inhibition mechanisms.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Low |

Anticancer Potential

Studies have shown that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction via caspase activation | |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant zone of inhibition against E. coli, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. This finding supports the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves iodination of the parent compound (e.g., methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate) using N-iodosuccinimide (NIS) in anhydrous methylene chloride under reflux (48 hours, nitrogen atmosphere). Key optimizations include controlling reaction time, solvent choice (e.g., acetonitrile vs. methylene chloride), and stoichiometric ratios of reagents to improve yield and selectivity. Post-synthesis purification via filtration and washing with cold solvents (e.g., benzene) is critical to isolate the product .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 300 MHz in DMSO-d6) confirms substitution patterns (e.g., δ 3.72 ppm for methyl groups). Infrared (IR) spectroscopy identifies functional groups like the thioxo moiety (e.g., 1700 cm⁻¹ for C=O). Melting point analysis (e.g., 181–182°C) and high-performance liquid chromatography (HPLC) validate purity. Cross-referencing with databases like PubChem ensures structural alignment .

Q. What analytical techniques are recommended to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to confirm melting behavior and liquid chromatography-mass spectrometry (LC-MS) to detect impurities. Compare spectral data with synthetic intermediates (e.g., methyl 5-iodo derivatives) to identify side products .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- Methodological Answer : Regioselectivity in iodination or alkylation is influenced by directing groups. For example, the thioxo group at position 2 directs electrophilic substitution to position 5. Computational modeling (e.g., DFT calculations) predicts reactive sites, while temperature control and protecting group strategies (e.g., using trifluoromethylbenzyl groups) enhance selectivity .

Q. What strategies mitigate low yields in large-scale synthesis due to byproduct formation?

- Methodological Answer : Optimize catalyst systems (e.g., benzyltriethylammonium chloride in POCl3-mediated reactions) to suppress side reactions. Implement flow chemistry for better heat and mass transfer. Use in situ monitoring (e.g., ReactIR) to detect intermediates and adjust conditions dynamically. Purification via recrystallization or column chromatography improves scalability .

Q. How do structural modifications (e.g., substituting thioxo with oxo groups) impact biological activity?

- Methodological Answer : Replace the thioxo group via nucleophilic substitution (e.g., using hydroxylamine) and evaluate changes in bioactivity using enzyme inhibition assays. For example, analogs with oxo groups show reduced binding to thiol-dependent enzymes, highlighting the thioxo group's role in target engagement. Structure-activity relationship (SAR) studies guide further optimization .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) model solvent effects and transition states. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic behavior. Machine learning platforms (e.g., Chemprop) train models on existing reaction datasets to forecast optimal conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported purity levels (e.g., 90% vs. 97%)?

- Methodological Answer : Purity discrepancies may stem from synthesis protocols or analytical methods. Standardize purification steps (e.g., gradient elution in HPLC) and validate results across multiple labs. Use certified reference materials (CRMs) for calibration. Report detailed protocols for synthesis and analysis to ensure reproducibility .

Q. What experimental designs resolve conflicting biological activity data across studies?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., cell line, incubation time). Include positive/negative controls and replicate experiments (n ≥ 3). Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinities. Meta-analyses of published data identify confounding variables (e.g., solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.